molecular formula C26H31NO B8657251 4-(octyloxy)-N,N-diphenylaniline CAS No. 374630-28-1

4-(octyloxy)-N,N-diphenylaniline

Cat. No. B8657251
Key on ui cas rn: 374630-28-1
M. Wt: 373.5 g/mol
InChI Key: VCVQPPYJWHKCFR-UHFFFAOYSA-N
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Patent
US08889825B2

Procedure details

Adding diphenylamine (3.36 g, 20 mmol), 1-iodine-4-octyloxy benzene (18.9 g, 98.4 mmol), phenanthroline.H2O (0.2 g), cuprous chloride (0.2 g) and potassium hydroxide (3.36 g, 60 mmol) into toluene (50 mL), mixing at temperature of 100° C. Refluxing for 36 hours and cooling to room temperature, evaporation to eliminate solvent, washing by dilute hydrochloric acid and water for three times, then chloroform extraction. After that, combining organic phase and washing by diluted NaCl solution and water for two times, and then drying by anhydrous magnesium sulfate and filtering, evaporating the solvent, using petroleum ether/dichloromethane (8:1, v/v) as eluent to elutriate the remainder, separating by silica gel column chromatography to obtain a colorless oily liquid, the yield was 65%.
Quantity
3.36 g
Type
reactant
Reaction Step One
[Compound]
Name
1-iodine 4-octyloxy benzene
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2N=CC=C3)[CH:17]=[CH:16][CH:15]=1.[OH2:28].[OH-].[K+].[C:31]1(C)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>>[CH2:15]([O:28][C:11]1[CH:10]=[CH:9][C:8]([N:7]([C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:12]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:26] |f:3.4|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
1-iodine 4-octyloxy benzene
Quantity
18.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
O
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
3.36 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
evaporation
WASH
Type
WASH
Details
washing by dilute hydrochloric acid and water for three times
EXTRACTION
Type
EXTRACTION
Details
chloroform extraction
WASH
Type
WASH
Details
washing by diluted NaCl solution and water for two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying by anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
CUSTOM
Type
CUSTOM
Details
separating by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain a colorless oily liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)OC1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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